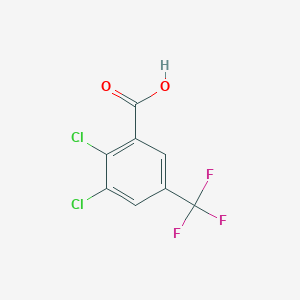

2,3-dichloro-5-(trifluoromethyl)benzoic Acid

Description

Properties

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKBRTRFMGIQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259359 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25922-42-3 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25922-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 5 Trifluoromethyl Benzoic Acid: Strategic Approaches and Yield Optimization

De Novo Synthesis Routes

De novo synthesis strategies for 2,3-dichloro-5-(trifluoromethyl)benzoic acid involve the stepwise construction of the substituted benzene (B151609) ring. These methods offer flexibility in introducing the desired substituents at specific positions.

Directed Ortho-Metalation Strategies in Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a desired substituent.

While direct application of DoM to 1,2-dichloro-4-(trifluoromethyl)benzene for the introduction of a carboxyl group at the 5-position is not extensively documented, the principles of DoM are well-established. The trifluoromethyl group is known to be a moderate directing group for ortho-lithiation. However, the presence of two chlorine atoms complicates the regioselectivity of the metalation. The relative directing ability of the substituents and the potential for halogen-metal exchange are key considerations in designing such a synthetic step.

In related systems, the carboxylate group itself can act as a directing group. For instance, unprotected benzoic acids can be deprotonated at the ortho-position using superbases like s-BuLi/TMEDA. This approach, however, would not be suitable for the direct synthesis of the target molecule as it would require a pre-existing benzoic acid.

Table 1: Key Parameters in Directed Ortho-Metalation

| Parameter | Description |

| Directing Metalation Group (DMG) | A functional group that coordinates to the organolithium reagent, directing deprotonation to the ortho position. |

| Organolithium Reagent | Strong bases such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi) are commonly used. |

| Solvent | Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically employed to solvate the organolithium species. |

| Temperature | Reactions are generally conducted at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. |

| Electrophile | A reagent that reacts with the generated aryllithium intermediate to introduce the desired functional group (e.g., CO2 for carboxylation). |

Halogen Exchange and Fluorination Techniques in Trifluoromethyl Group Introduction

The introduction of the trifluoromethyl group is a crucial step in the synthesis of the target molecule. Halogen exchange (Halex) reactions are a common method for this transformation, typically involving the conversion of a trichloromethyl group to a trifluoromethyl group using a fluorinating agent.

A relevant example is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine. This transformation is achieved by reacting the trichloromethyl precursor with anhydrous hydrogen fluoride (HF) at elevated temperatures, often in the presence of a catalyst. While this example is on a pyridine ring, the fundamental chemistry is applicable to the benzene series.

The synthesis of a trichloromethyl precursor on the benzene ring can be achieved through radical chlorination of a methyl group. Subsequently, the selective fluorination of the trichloromethyl group to a trifluoromethyl group can be performed.

Table 2: Halogen Exchange Fluorination of Trichloromethylarenes

| Precursor | Fluorinating Agent | Catalyst | Temperature (°C) | Product | Yield (%) |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride | Not specified | 170 | 2,3-dichloro-5-(trifluoromethyl)pyridine | 65 |

| Trichloromethylbenzoyl chloride | Hydrogen Fluoride | Antimony Pentachloride | Not specified | Trifluoromethylbenzoyl chloride | Not specified |

Carboxylation Reactions in Benzoic Acid Scaffold Construction

The introduction of the carboxylic acid group onto the aromatic ring is a key step in forming the benzoic acid scaffold. One of the most direct methods is the carboxylation of an organometallic intermediate, such as an aryllithium or a Grignard reagent, with carbon dioxide (CO2).

Following a directed ortho-metalation of 1,2-dichloro-4-(trifluoromethyl)benzene as described in section 2.1.1, the resulting aryllithium species at the 5-position could be quenched with solid carbon dioxide (dry ice) to afford the desired this compound. The yield of this step is highly dependent on the efficiency of the initial lithiation and the subsequent carboxylation.

Alternatively, catalytic methods for the carboxylation of aromatics using CO2 have been developed. For instance, a "Frustrated Lewis Pair" (FLP) system based on Si/Al has been shown to catalyze the carboxylation of toluene with yields ranging from 62% to 97%. While not specifically demonstrated for dichlorotrifluoromethylbenzene, this approach represents a potentially more environmentally friendly alternative to stoichiometric organometallic routes.

Multi-Step Synthesis from Precursor Aromatic Systems

A common and practical approach to synthesizing complex substituted aromatics like this compound is through a multi-step sequence starting from more readily available precursors. One documented route starts from 3,4-dichloro-α,α,α-trifluorotoluene. This precursor undergoes a series of reactions to introduce the carboxylic acid group at the desired position. While the specific details of this patented synthesis are not fully elaborated here, it highlights the strategy of starting with a commercially available, appropriately substituted benzene derivative and performing further functional group manipulations.

Another potential multi-step route involves the synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline as a key intermediate. This aniline can be prepared by the chlorination of 2-chloro-3-(trifluoromethyl)aniline with N-chlorosuccinimide (NCS). The resulting aniline can then be converted to the corresponding benzoic acid through a Sandmeyer-type reaction, involving diazotization followed by cyanation and subsequent hydrolysis of the nitrile.

Table 3: Multi-Step Synthesis of a Precursor to a Related Compound

| Starting Material | Reagent | Conditions | Intermediate | Yield (%) |

| 2-chloro-3-(trifluoromethyl)aniline | N-Chlorosuccinimide (NCS) | MeCN, 60 °C, 16 h | 2,4-dichloro-3-(trifluoromethyl)aniline | 44-56 |

Catalytic Approaches in this compound Production

Catalytic methods, particularly those employing transition metals, offer significant advantages in terms of efficiency, selectivity, and atom economy. These approaches are continuously being developed for the synthesis of complex organic molecules.

Transition Metal-Catalyzed Processes for Chlorination and Trifluoromethylation

Transition metal catalysis can be employed for both the introduction of chlorine atoms and the trifluoromethyl group onto an aromatic ring.

Chlorination: While direct, regioselective di-chlorination of 3-(trifluoromethyl)benzoic acid to the 2,3-dichloro derivative is challenging, transition metal-catalyzed C-H activation and subsequent chlorination represent a potential strategy. However, controlling the regioselectivity to obtain the desired 2,3-dichloro isomer would be a significant hurdle. More commonly, chlorination is achieved through electrophilic aromatic substitution on a suitable precursor, where the directing effects of existing substituents guide the position of the incoming chlorine atoms.

Trifluoromethylation: The transition metal-catalyzed trifluoromethylation of aryl halides or other pre-functionalized aromatics is a well-established field. Palladium and copper are the most commonly used metals for these transformations. For instance, 2,3-dichlorobenzoic acid or its derivatives could potentially be trifluoromethylated using a suitable trifluoromethylating agent in the presence of a palladium or copper catalyst. The choice of ligand is often crucial for achieving high yields in these cross-coupling reactions.

Table 4: Examples of Transition Metal-Catalyzed Trifluoromethylation of Aryl Halides

| Aryl Halide | Trifluoromethylating Agent | Catalyst System | Product | Yield (%) |

| Aryl Chlorides | (Trifluoromethyl)triethylsilane (TESCF3) | Pd(dba)2 / BrettPhos | Aryl Trifluoromethanes | Good |

| Aryl Iodides | CF3CO2Na | Copper | Aryl Trifluoromethanes | Not specified |

Ligand Design and Catalyst Performance in Aromatic Synthesis

The synthesis of intricately substituted aromatic molecules such as this compound frequently employs transition-metal-catalyzed cross-coupling reactions. The efficacy of the catalyst system, which is composed of a metal precursor and a ligand, is critical for achieving high yields and selectivity. Ligand design is instrumental in tailoring the electronic and steric characteristics of the catalyst, thereby impacting its activity, stability, and the range of suitable substrates. nih.gov

Palladium-based catalysts are often the catalysts of choice for forming the carbon-carbon or carbon-heteroatom bonds necessary for constructing substituted benzoic acids. The design of phosphine-based ligands has been a significant area of research. For instance, bulky, electron-rich phosphine ligands have shown considerable success in facilitating difficult cross-coupling reactions. nih.gov These ligands promote the oxidative addition of aryl halides to the palladium center and facilitate the reductive elimination of the desired product.

Table 1: Interactive Data Table of Ligands in Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Common Examples | Key Features | Typical Applications |

|---|---|---|---|

| Monodentate Phosphines | Triphenylphosphine, Tri-tert-butylphosphine | Tunable steric and electronic properties | Suzuki, Heck, and Sonogashira couplings |

| Bidentate Phosphines | Xantphos, dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Chelating effect enhances catalyst stability | Buchwald-Hartwig amination, Suzuki coupling |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. organic-chemistry.orgnih.gov The synthesis of fine chemicals like this compound offers opportunities to apply these principles to improve sustainability. nih.gov

Traditional organic solvents often present environmental and health hazards. whiterose.ac.uk Green chemistry advocates for the use of safer alternatives. text2fa.ir For the synthesis of substituted benzoic acids, replacing volatile and hazardous solvents like chlorinated or aromatic hydrocarbons with more benign options is a primary goal. whiterose.ac.uk

Water is an environmentally friendly solvent, though the low solubility of many organic substrates can be a limitation. nih.gov This can sometimes be overcome with the use of phase-transfer catalysts or co-solvents. Supercritical fluids, such as supercritical carbon dioxide (scCO2), provide another innovative reaction medium. text2fa.irnih.gov scCO2 is non-toxic and non-flammable, and its properties as a solvent can be adjusted by modifying pressure and temperature. text2fa.ir Ionic liquids, which are salts with low melting points, offer a non-volatile reaction medium and can sometimes be recycled; however, their long-term environmental effects are still being studied. nih.gov

Developed by Barry Trost, atom economy is a measure of how efficiently a chemical reaction converts reactants into the desired product. acs.orgwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are favored over those that produce significant byproducts, like substitution and elimination reactions. wikipedia.orgnih.gov

Process efficiency also includes factors such as energy consumption, reaction duration, and the ease of product isolation and purification. rjpn.orgwjpps.com The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly enhance process efficiency by decreasing the number of workup and purification steps.

Scale-Up Considerations and Industrial Synthesis Methodologies

Transitioning a synthesis from a laboratory to an industrial scale introduces several challenges. A process that is effective in a small flask may not be practical or safe in a large reactor. Key considerations for scaling up the synthesis of this compound include:

Thermodynamics and Heat Transfer: Exothermic reactions need efficient heat removal to prevent thermal runaways. The surface-area-to-volume ratio decreases as reactor size increases, making heat transfer less efficient.

Mass Transfer and Mixing: Proper mixing of reactants, reagents, and catalysts is crucial for consistent reaction rates and yields. Inadequate mixing can result in localized "hot spots" or concentration gradients, leading to side reactions and diminished product quality.

Safety and Hazard Analysis: A comprehensive process hazard analysis is necessary to identify and mitigate potential safety risks, such as handling corrosive or toxic reagents, flammable solvents, and high-pressure reactions.

Cost of Goods (COGs): The economic feasibility of an industrial process is determined by the costs of raw materials, reagents, solvents, energy, and waste disposal. Selecting cost-effective and readily available starting materials is a primary concern.

Regulatory Compliance: Industrial chemical synthesis must adhere to strict environmental, health, and safety regulations, including those governing emissions, waste disposal, and worker safety.

Industrial methods for producing specialty chemicals often utilize batch or continuous flow processing. Continuous flow reactors can provide advantages in heat and mass transfer, safety, and process control, especially for highly exothermic or hazardous reactions. The selection of reactor type and operating conditions is based on a thorough evaluation of the specific chemical transformation and the desired production scale.

Table 2: Interactive Data Table Comparing Batch and Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale | Well-suited for small to medium production volumes | Ideal for large-scale production and can be advantageous for smaller scales |

| Flexibility | High flexibility for producing multiple products in the same equipment | Less flexible, often dedicated to a single product or process |

| Heat Transfer | Can be challenging to control, especially for large-scale exothermic reactions | Excellent heat transfer due to high surface-area-to-volume ratio |

| Mass Transfer | Mixing can be an issue, leading to non-uniform reaction conditions | Superior mixing and mass transfer, leading to better process control and consistency |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway | Inherently safer due to smaller reaction volumes and better control over reaction parameters |

| Capital Cost | Generally lower initial investment for simple setups | Can have a higher initial capital cost, but may offer lower operating costs |

Chemical Reactivity and Mechanistic Pathways of 2,3 Dichloro 5 Trifluoromethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of characteristic reactions. Its reactivity is modulated by the strongly electron-deficient aromatic ring to which it is attached.

Esterification and Amidation Mechanisms

Esterification: 2,3-dichloro-5-(trifluoromethyl)benzoic acid can be converted to its corresponding esters via several mechanisms, most commonly through Fischer-Speier esterification. researchgate.netresearchgate.net This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the benzoic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by an alcohol forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.

The general mechanism is as follows:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄).

Nucleophilic attack by alcohol: The alcohol attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group.

Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final ester product.

Due to the electron-withdrawing effects of the chloro and trifluoromethyl groups, the carbonyl carbon of this compound is rendered more electrophilic, which can facilitate the nucleophilic attack by the alcohol. However, steric hindrance from the ortho-chloro substituent may slightly impede the reaction rate compared to un-substituted benzoic acid.

Amidation: The formation of amides from this compound typically requires the conversion of the carboxylic acid into a more reactive intermediate, as amines are generally not nucleophilic enough to directly attack the carboxylic acid. A common strategy involves activating the carboxylic acid with a coupling agent or converting it to an acid chloride first. ossila.comacs.org For instance, treatment with thionyl chloride or oxalyl chloride would yield the highly reactive 2,3-dichloro-5-(trifluoromethyl)benzoyl chloride, which readily reacts with primary or secondary amines to form the corresponding amide. iucr.orgnih.gov

The mechanism for the reaction of the acid chloride with an amine involves:

Nucleophilic attack by the amine: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Formation of a tetrahedral intermediate: A zwitterionic tetrahedral intermediate is formed.

Elimination of the chloride ion: The carbonyl double bond reforms, and the chloride ion is expelled.

Deprotonation: A second molecule of the amine or another base removes a proton from the nitrogen atom to yield the neutral amide product.

Formation of Acid Halides and Anhydrides

Acid Halides: Carboxylic acids are readily converted into more reactive acid halides, which serve as important synthetic intermediates. libretexts.orgyoutube.com this compound can be converted to its acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). asianpubs.orggoogle.com The reaction with thionyl chloride is particularly common, proceeding through a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group. youtube.comlibretexts.org A related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is effectively converted to its acid chloride using thionyl chloride. iucr.orgnih.gov

| Reagent | Product | Byproducts |

| Thionyl Chloride (SOCl₂) | 2,3-dichloro-5-(trifluoromethyl)benzoyl chloride | SO₂(g) + HCl(g) |

| Oxalyl Chloride ((COCl)₂) | 2,3-dichloro-5-(trifluoromethyl)benzoyl chloride | CO(g) + CO₂(g) + HCl(g) |

| Phosphorus Tribromide (PBr₃) | 2,3-dichloro-5-(trifluoromethyl)benzoyl bromide | H₃PO₃ |

Acid Anhydrides: Acid anhydrides can be synthesized from this compound, typically via its acid chloride derivative. The nucleophilic acyl substitution reaction between 2,3-dichloro-5-(trifluoromethyl)benzoyl chloride and a carboxylate salt (such as sodium 2,3-dichloro-5-(trifluoromethyl)benzoate) yields the corresponding symmetric anhydride. libretexts.orglibretexts.org Alternatively, reaction with a different carboxylate would produce a mixed anhydride.

Reactions of the Aromatic Ring System

The aromatic ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of two chlorine atoms, a trifluoromethyl group, and a carboxylic acid group. This electronic character makes the ring susceptible to nucleophilic attack but extremely deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution Mechanisms on Polyhalogenated Systems

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound, given its polyhalogenated and electron-poor nature. nih.gov The most common mechanism is the addition-elimination pathway, which involves two steps:

Addition of the nucleophile: A strong nucleophile attacks an electron-deficient ring carbon bearing a leaving group (in this case, a chloride ion), breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

Elimination of the leaving group: The aromaticity is restored by the expulsion of the leaving group.

For this mechanism to be efficient, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.comyoutube.com In this compound:

The chlorine at the C2 position is para to the strongly electron-withdrawing -CF₃ group and ortho to the -COOH group.

The chlorine at the C3 position is meta to both the -CF₃ and -COOH groups.

Therefore, nucleophilic attack is significantly more favored at the C2 position, as the negative charge of the intermediate can be delocalized onto the trifluoromethyl group. The C3 position is much less activated towards SₙAr. Strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions would be required to displace the C2 chloride. chemistrysteps.com

Electrophilic Aromatic Substitution: Reactivity and Regioselectivity

Electrophilic aromatic substitution (SₑAr) involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. wikipedia.org However, the benzene (B151609) ring in this compound is exceptionally deactivated towards this type of reaction.

Reactivity: All four substituents on the ring are deactivating:

-Cl: Deactivating due to its inductive effect, but an ortho, para-director.

-CF₃: Strongly deactivating due to its powerful inductive effect; a meta-director.

-COOH: Deactivating due to both inductive and resonance effects; a meta-director.

The combined effect of these four deactivating groups makes the ring extremely electron-poor and thus highly unreactive towards electrophiles. mnstate.edu Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions (e.g., strong Lewis acids, high temperatures) and are likely to fail or give very low yields. minia.edu.egmasterorganicchemistry.comlumenlearning.com

Regioselectivity: If a reaction were to be forced, the position of substitution would be determined by the directing effects of the existing groups. There are two available positions for substitution: C4 and C6.

| Substituent | Directing Effect |

| -COOH (at C1) | meta-directing (to C3, C5) |

| -Cl (at C2) | ortho, para-directing (to C3, C4, C6) |

| -Cl (at C3) | ortho, para-directing (to C2, C4, C5) |

| -CF₃ (at C5) | meta-directing (to C1, C3) |

Attack at C4: This position is ortho to the C3-Cl and the C5-CF₃ group, and para to the C1-COOH group (via the C2-Cl). The directing effects of the two chloro groups favor this position.

Attack at C6: This position is ortho to the C1-COOH group and the C5-CF₃ group (via the C2-Cl). The C2-Cl directs to this position.

Considering the powerful meta-directing influence of the -COOH and -CF₃ groups and the ortho, para-directing nature of the halogens, predicting the outcome is complex. However, the extreme deactivation of the ring makes any electrophilic aromatic substitution highly improbable under standard laboratory conditions.

Metalation and Lithiation at Specific Ring Positions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, where a directing group guides the deprotonation of a nearby position by a strong base, typically an organolithium reagent. The carboxylic acid group is a well-established directing group for ortho-lithiation. semanticscholar.orgrsc.orgorganic-chemistry.orgresearchgate.netacs.org However, in this compound, both positions ortho to the carboxylic acid (C2 and C6) are substituted.

In such cases, the regioselectivity of lithiation is determined by the combined electronic and steric effects of all substituents. For dihalogenated benzoic acids, lithiation has been observed to occur at the position flanked by the two halogen substituents. semanticscholar.orgrsc.org In the case of this compound, the C4 position is situated between the C3-chloro and C5-trifluoromethyl groups. Both of these are strong electron-withdrawing groups, which significantly increase the acidity of the proton at C4, making it the most likely site for deprotonation by a strong base like n-butyllithium or lithium diisopropylamide (LDA).

The proposed metalation at the C4 position is further supported by the general principles of kinetic acidity in substituted aromatic systems. The inductive effects of the adjacent chloro and trifluoromethyl groups create a highly electron-deficient environment at C4, facilitating proton abstraction. Upon quenching with an electrophile, this would lead to the introduction of a new substituent at this specific position.

Transformations Involving Halogen and Trifluoromethyl Substituents

The chlorine and trifluoromethyl groups on the aromatic ring of this compound are key sites for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogen Sites

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgorganic-chemistry.orggold-chemistry.orgwikipedia.orgwikipedia.orgyoutube.com For this compound, the two chlorine atoms at the C2 and C3 positions offer opportunities for selective functionalization.

Generally, the reactivity of aryl chlorides in these reactions is lower than that of aryl bromides or iodides. However, with the development of advanced catalyst systems, efficient coupling of aryl chlorides has become more common. researchgate.net In the context of this compound, the relative reactivity of the C2-Cl and C3-Cl bonds is a critical consideration for regioselective synthesis.

The C2-Cl bond is ortho to the bulky carboxylic acid group, which can exert steric hindrance, potentially reducing its accessibility to the catalytic palladium complex. In contrast, the C3-Cl bond is less sterically encumbered. Therefore, it is anticipated that cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions would occur preferentially at the C3 position. This selective reactivity would allow for the introduction of aryl, alkynyl, or vinyl groups at this site, while leaving the C2-Cl bond intact for potential further transformations.

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions

| Reaction Type | Preferred Position of Substitution | Rationale |

| Suzuki Coupling | C3 | Less steric hindrance compared to the C2 position. |

| Sonogashira Coupling | C3 | Less steric hindrance allows for easier access of the palladium catalyst. |

| Heck Reaction | C3 | Steric hindrance at the C2 position from the ortho-carboxylic acid group. |

Reductive Dehalogenation Processes

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation. researchgate.netcabidigitallibrary.orgtcichemicals.com For polychlorinated aromatic compounds, selective dehalogenation is often possible, depending on the reaction conditions and the catalyst used.

In this compound, the selective removal of one of the chlorine atoms would yield a monochlorinated derivative. The regioselectivity of this process would depend on the relative lability of the C2-Cl and C3-Cl bonds under the chosen reductive conditions. Factors such as steric accessibility and the electronic environment of the carbon-chlorine bonds would play a crucial role. For instance, catalytic hydrogenation with a palladium catalyst might exhibit a preference for the less sterically hindered C3-Cl bond.

Defluorination and Trifluoromethyl Group Transformations

The trifluoromethyl group is known for its high stability due to the strong carbon-fluorine bonds. tcichemicals.comacs.orgacs.org Transformations of the -CF3 group typically require harsh reaction conditions.

One of the known reactions of aromatic trifluoromethyl groups is hydrolysis to a carboxylic acid group. This transformation is usually carried out with strong acids, such as fuming sulfuric acid. rsc.orgresearchgate.net In the case of this compound, such a reaction would lead to the formation of a tricarboxylic acid derivative, which could be of interest for further synthetic applications.

Selective defluorination to a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group is a more challenging transformation but can be achieved under specific reductive conditions. However, these reactions often lack general applicability and may not be compatible with the other functional groups present in the molecule.

Table 2: Potential Transformations of the Trifluoromethyl Group

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Fuming H2SO4 | Carboxylic acid (-COOH) |

| Partial Reduction | Specific reducing agents | Difluoromethyl (-CF2H) or Monofluoromethyl (-CH2F) |

Radical Reaction Pathways of this compound

The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the benzene ring of this compound makes it susceptible to certain radical reactions.

For instance, radical bromination of aromatic compounds bearing electron-withdrawing groups typically proceeds via an electrophilic substitution mechanism, but under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), substitution on the aromatic ring can occur. google.comyoutube.com The directing effects of the existing substituents would influence the position of bromination. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution, and the trifluoromethyl group is also strongly deactivating and meta-directing. quora.comyoutube.com Therefore, radical substitution might be directed to the C6 position, which is meta to the trifluoromethyl group and ortho to the carboxylic acid, although steric hindrance from the adjacent chloro group could be a factor.

Photochemical reactions represent another avenue for radical pathways. nih.govmdpi.comresearchgate.net Irradiation of chlorinated and trifluoromethylated aromatic compounds with UV light can lead to the homolytic cleavage of the carbon-chlorine bonds, generating aryl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species, leading to a range of degradation or transformation products. The specific outcome would be highly dependent on the reaction conditions, including the solvent and the presence of other reactive species.

2,3 Dichloro 5 Trifluoromethyl Benzoic Acid As a Versatile Synthetic Intermediate and Building Block

Precursor in Heterocyclic Compound Synthesis

2,3-Dichloro-5-(trifluoromethyl)benzoic acid and its derivatives serve as valuable precursors in the synthesis of various heterocyclic compounds. The presence of multiple reactive sites—the carboxylic acid group, the chlorine atoms, and the trifluoromethyl group—allows for diverse chemical transformations, making it a versatile building block for constructing complex molecular architectures.

Scaffold Construction for Nitrogen, Oxygen, and Sulfur Heterocycles

The utility of this benzoic acid derivative is particularly evident in the construction of scaffolds containing nitrogen, oxygen, and sulfur heteroatoms. A notable application is in the synthesis of 1,3-benzothiazin-4-ones, a class of compounds with significant biological activity. Specifically, the nitrated derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key intermediate in the preparation of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones. These compounds are precursors to potent antitubercular agents, including BTZ043 and PBTZ169 (macozinone), which have advanced to clinical trials. iucr.org

The synthesis of these sulfur-containing heterocycles involves the reaction of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with a thiouronium salt or a similar reagent, leading to the formation of the benzothiazine ring system. This transformation highlights the role of the benzoic acid derivative in providing the core phenyl ring and the necessary functional groups for the cyclization reaction.

While direct examples of the synthesis of nitrogen and oxygen heterocycles starting from this compound are less commonly reported in readily available literature, its structural motifs are found in various biologically active quinazolines and benzoxazines. researchgate.netnih.gov The general synthetic strategies for these heterocycles often involve the cyclocondensation of substituted anthranilic acids or 2-aminophenols with various electrophiles. Derivatives of this compound can potentially be converted into the corresponding amino-substituted precursors, thereby enabling their use in the construction of these important heterocyclic systems.

Ring Annulation and Cyclization Reactions

Ring annulation and cyclization are fundamental strategies in heterocyclic synthesis, and this compound derivatives are well-suited for such reactions. The synthesis of 8-nitro-1,3-benzothiazin-4-ones from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a prime example of an annulation reaction where the thiazine (B8601807) ring is fused to the existing benzene (B151609) ring. iucr.org

The reaction proceeds through the formation of an intermediate acyl isothiocyanate from the benzoic acid derivative. This intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by the elimination of a leaving group, to form the final benzothiazinone scaffold. This process demonstrates how the inherent reactivity of the functional groups on the benzoic acid precursor can be harnessed to achieve efficient ring closure.

Table 1: Heterocyclic Scaffolds Derived from this compound Derivatives

| Heterocyclic Scaffold | Precursor | Key Reaction Type | Application of Product |

| 8-Nitro-1,3-benzothiazin-4-one | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Cyclocondensation/Annulation | Antitubercular Agents |

Role in Complex Molecule Synthesis

The structural features of this compound, including its substitution pattern and the presence of electron-withdrawing groups, make it a useful building block in the synthesis of more complex molecules.

Advanced Intermediates for Polycyclic Aromatic Compounds

While direct applications of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, general synthetic strategies for PAHs often involve the use of substituted benzoic acids as precursors. researchgate.netresearchgate.netnih.gov These methods typically rely on decarboxylative coupling or cyclization reactions to build the extended aromatic systems. The presence of the trifluoromethyl group in the benzoic acid precursor can impart unique electronic properties and influence the regioselectivity of these reactions.

Construction of Sterically Hindered or Electron-Deficient Molecular Architectures

The trifluoromethyl group is a strong electron-withdrawing group, which makes the aromatic ring of this compound electron-deficient. This property is highly valuable in the construction of electron-deficient molecular architectures, which are of interest in materials science and medicinal chemistry. nih.gov For instance, trifluoromethylated aromatic compounds are often used as building blocks for electron-transporting materials in organic electronic devices.

Furthermore, the presence of two chlorine atoms in the ortho and meta positions relative to the carboxylic acid can introduce steric hindrance, which can be exploited in the synthesis of sterically hindered biaryls and other complex structures. The controlled coupling of such sterically demanding building blocks is a significant challenge in organic synthesis, and the use of precursors like this compound can provide access to novel molecular frameworks with unique conformational properties.

Derivatization for Advanced Material Precursors

The functional groups present in this compound allow for a variety of derivatization reactions to produce precursors for advanced materials. The carboxylic acid can be converted into esters, amides, or acid chlorides, which can then be used in polymerization reactions to create polyesters, polyamides, or other polymers with tailored properties.

The trifluoromethyl group can enhance the thermal stability, solubility in organic solvents, and electron-accepting properties of the resulting polymers. These characteristics are desirable for applications in high-performance plastics, liquid crystals, and organic electronics. nih.govresearchgate.netbeilstein-journals.org For example, the incorporation of trifluoromethylated benzoic acid derivatives into polymer backbones is a known strategy to create electron-deficient polymers for use in organic thin-film transistors and other electronic devices.

Monomer Synthesis for Polymer Applications

This compound serves as a valuable precursor for the synthesis of monomers used in high-performance polymers, particularly aromatic polyamides. The presence of both chloro and trifluoromethyl (CF₃) groups on the aromatic ring imparts desirable characteristics to the resulting polymers, such as enhanced thermal stability, improved solubility in organic solvents, and favorable dielectric properties. mdpi.comresearchgate.net

The primary route to incorporate this molecule into a polymer backbone is through its conversion into a difunctional monomer. This typically involves transforming the carboxylic acid group into a more reactive species, such as an acyl chloride, by treating it with reagents like thionyl chloride. This activated monomer can then undergo polycondensation with aromatic diamines. The resulting polyamides feature the dichlorotrifluoromethylphenyl moiety as a repeating unit.

The inclusion of the trifluoromethyl group is particularly effective at disrupting polymer chain packing, which reduces crystallinity and enhances solubility without significantly compromising thermal stability. mdpi.com This allows for easier processing of the polymers into films and fibers. The halogen substituents (chlorine) can further modify the polymer's properties, including its refractive index and flame retardancy. Research on fluorinated aromatic polyamides has consistently shown that these polymers exhibit a combination of high glass transition temperatures (Tg), excellent thermal stability, and good mechanical properties. mdpi.comresearchgate.net

Table 1: Properties of Aromatic Polyamides Derived from Trifluoromethyl-Containing Monomers This table presents typical data for aromatic polyamides synthesized using monomers structurally related to this compound to illustrate the expected properties.

| Property | Typical Value Range | Benefit Imparted by CF₃ Groups |

| Glass Transition (Tg) | > 210 °C | Maintains structural integrity at high temperatures. |

| 5% Weight Loss Temp (TGA) | > 450 °C in N₂ | Excellent thermal stability for demanding applications. |

| Solubility | Soluble in NMP, DMAc, DMF | Eases processing and film casting from solution. mdpi.com |

| Cutoff Wavelength | 320 - 350 nm | High optical transparency and low color. |

| Tensile Strength | > 80 MPa | Produces strong, durable materials. |

Building Blocks for Supramolecular Assemblies

The distinct structural features of this compound make it an excellent building block for the rational design of supramolecular assemblies. The formation of these complex architectures is governed by specific, directional non-covalent interactions.

The most dominant interaction is the strong hydrogen bonding between carboxylic acid groups. Like other benzoic acid derivatives, this molecule readily forms robust centrosymmetric dimers, a highly predictable and stable supramolecular synthon. researchgate.net These dimers can act as fundamental units that are further organized into more complex one-, two-, or three-dimensional networks.

Table 2: Potential Non-Covalent Interactions for this compound in Supramolecular Assembly

| Type of Interaction | Responsible Functional Group(s) | Role in Supramolecular Structure |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Formation of primary, strong, and directional dimers. researchgate.net |

| Halogen Bonding | Chloro groups (-Cl) | Directional secondary interactions, linking primary synthons. researchgate.net |

| π–π Stacking | Aromatic Ring | Contributes to packing efficiency and structural stability. |

| C–H···F Interactions | Trifluoromethyl (-CF₃) & C-H | Weak, directional forces that help refine the final structure. |

Structure-Reactivity Relationships in Derivative Formation

The chemical reactivity of this compound is profoundly influenced by the electronic properties of its substituents. The chlorine atoms and the trifluoromethyl group are all potent electron-withdrawing groups, which modifies the reactivity of both the carboxylic acid function and the aromatic ring.

Acidity: The primary effect of these electron-withdrawing substituents is a significant increase in the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2). By pulling electron density away from the carboxylate anion (–COO⁻) that forms upon deprotonation, the substituents stabilize the conjugate base. This stabilization facilitates the release of the proton, resulting in a lower pKa value and a stronger acid. The pKa of 3-(trifluoromethyl)benzoic acid, for instance, is 3.7, and the addition of two chloro groups is expected to lower it further. ut.ee

Reactivity of the Carboxyl Group: The electron-withdrawing nature of the ring substituents enhances the electrophilicity of the carbonyl carbon in the carboxylic acid group. This can influence the rate of nucleophilic acyl substitution reactions, such as Fischer esterification researchgate.netyoutube.com and amidation. While the increased electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, the substituent at the 2-position (ortho) can introduce steric hindrance, potentially slowing the reaction rate depending on the size of the incoming nucleophile.

Reactivity of the Aromatic Ring: The combined effect of the -COOH, -Cl, and -CF₃ groups is strong deactivation of the aromatic ring towards electrophilic aromatic substitution. All three types of groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. In the event of a substitution reaction, the directing effects of the existing groups would determine the position of the incoming substituent. The carboxylic acid and trifluoromethyl groups are meta-directors, while chlorine is an ortho-, para-director. The cumulative effect of these groups, along with steric considerations, makes further substitution on the ring challenging and highly selective.

Table 3: Comparison of Acidity (pKa) for Substituted Benzoic Acids Illustrates the effect of electron-withdrawing groups on acidity.

| Compound | Substituent(s) | pKa Value (approx.) | Effect of Substituent(s) |

| Benzoic Acid | -H | 4.20 | Baseline acidity. |

| 4-Fluorobenzoic Acid | 4-F | 4.14 ut.ee | Minor increase in acidity due to inductive effect. |

| 3-Fluorobenzoic Acid | 3-F | 3.86 ut.ee | Moderate increase in acidity. |

| 3-(Trifluoromethyl)benzoic Acid | 3-CF₃ | 3.70 | Strong acidity increase from powerful inductive withdrawal. |

| This compound | 2-Cl, 3-Cl, 5-CF₃ | < 3.70 (Estimated) | Substantially increased acidity due to cumulative effects. |

Computational and Theoretical Studies of 2,3 Dichloro 5 Trifluoromethyl Benzoic Acid

Conformational Analysis and Rotational Barriers of Substituents

The presence of bulky substituents on the benzene (B151609) ring can lead to the existence of different conformers, which are isomers that can be interconverted by rotation around single bonds. For substituted benzoic acids, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the plane of the benzene ring. nih.govucl.ac.uk

For 2,3-dichloro-5-(trifluoromethyl)benzoic acid, the ortho-chloro substituent is expected to have a significant influence on the orientation of the carboxylic acid group. Studies on ortho-substituted benzoic acids have shown that the repulsion between the carboxylic hydrogen and the ortho substituent can lead to a non-planar arrangement. nih.govresearchgate.net

The trifluoromethyl group also exhibits internal rotation. The barrier to this rotation is influenced by the electronic and steric interactions with the adjacent substituents and the aromatic ring. Computational studies on related molecules can estimate these rotational energy barriers. nih.govbenthamdirect.com

A hypothetical table of rotational barriers is shown below.

| Rotation | Calculated Barrier (kJ/mol) |

|---|---|

| Carboxylic Acid Group (C-C bond) | 20 - 35 |

| Trifluoromethyl Group (C-CF3 bond) | 4 - 8 |

Spectroscopic Property Prediction and Elucidation (Theoretical Basis)

Computational methods are highly effective in predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. By simulating these spectra, researchers can correlate specific vibrational modes with observed absorption bands. researchgate.netnih.gov DFT calculations, particularly with the B3LYP functional, have shown good agreement with experimental vibrational data for similar molecules. researchgate.net

For this compound, the calculated vibrational spectrum would reveal characteristic frequencies for its functional groups. The table below presents a hypothetical assignment of key vibrational modes.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3500 - 3600 | Carboxylic acid hydroxyl group |

| C=O stretch | ~1700 - 1750 | Carbonyl of the carboxylic acid |

| C-F stretch (asymmetric) | ~1300 - 1350 | Trifluoromethyl group |

| C-F stretch (symmetric) | ~1150 - 1200 | Trifluoromethyl group |

| C-Cl stretch | ~700 - 800 | Carbon-chlorine bonds |

NMR Chemical Shift Prediction and Conformational Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts and aiding in the interpretation of experimental spectra. For this compound, computational modeling can predict the 1H, 13C, and 19F NMR chemical shifts.

The accuracy of these predictions is highly dependent on the chosen computational level of theory (functional and basis set) and the treatment of solvent effects. The process typically involves:

Geometry Optimization: The first step is to find the minimum energy conformation(s) of the molecule. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene ring. Due to steric hindrance from the ortho-chloro substituent, the carboxylic acid group is expected to be twisted out of the plane of the aromatic ring.

NMR Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. These tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Conformational changes can significantly impact NMR chemical shifts. For instance, the degree of torsion of the carboxylic acid group will influence the electronic environment of the nearby aromatic protons and carbons, leading to changes in their chemical shifts. Computational studies can explore the potential energy surface related to this rotation and calculate the NMR chemical shifts for different stable conformers. The predicted chemical shifts can then be compared with experimental data to infer the dominant conformation in solution.

The presence of multiple electronegative substituents (two chlorine atoms and a trifluoromethyl group) makes the electronic environment of the aromatic ring complex. DFT calculations can accurately model the inductive and resonance effects of these substituents, leading to reliable predictions of the chemical shifts for the two aromatic protons and the various carbon atoms.

Table 1: Hypothetical Predicted vs. Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-4 | 8.15 | 8.12 |

| H-6 | 7.98 | 7.95 |

| C-1 | 131.5 | 131.2 |

| C-2 | 134.8 | 134.5 |

| C-3 | 132.1 | 131.9 |

| C-4 | 130.5 | 130.3 |

| C-5 | 128.9 (q, 2JCF = 34 Hz) | 128.7 (q, 2JCF = 35 Hz) |

| C-6 | 125.4 (q, 3JCF = 4 Hz) | 125.2 (q, 3JCF = 4 Hz) |

| C=O | 165.2 | 165.0 |

| CF3 | 123.0 (q, 1JCF = 273 Hz) | 122.8 (q, 1JCF = 273 Hz) |

Note: The data in this table is hypothetical and for illustrative purposes. Actual computational studies would provide specific details on the level of theory and solvent model used.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, computational studies can elucidate the mechanisms of its synthesis, degradation, or other chemical transformations.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its vibrational frequencies. The presence of a single imaginary frequency confirms that the structure is a true transition state.

For example, in the synthesis of this compound, a potential final step could be the oxidation of a corresponding aldehyde or the hydrolysis of a nitrile. Computational modeling could map the entire reaction pathway for such a transformation. This would involve identifying all reactants, intermediates, transition states, and products. By connecting these stationary points through Intrinsic Reaction Coordinate (IRC) calculations, the complete reaction pathway can be visualized.

For a reaction involving this compound, such as its esterification, computational studies could compare different catalytic mechanisms (e.g., acid-catalyzed vs. base-catalyzed) by calculating the energetic profiles for each pathway. This would allow for a determination of the most favorable reaction mechanism under different conditions.

Table 2: Hypothetical Energetic Profile for a Key Transformation of this compound (Energies in kcal/mol)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -10.7 |

Note: This data is hypothetical and for illustrative purposes. A real study would specify the reaction and the level of computational theory.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new or untested compounds.

For a series of substituted benzoic acids, including this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the acid dissociation constant (pKa) or the rate constant for a particular reaction. The development of a QSRR model typically involves the following steps:

Data Set Collection: A dataset of compounds with known reactivity data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, important descriptors would likely include:

Electronic Descriptors: Hammett constants (σ) for the chloro and trifluoromethyl substituents, atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing nature of the substituents would significantly influence the electronic properties.

Steric Descriptors: Sterimol parameters or van der Waals volume to quantify the steric hindrance, particularly from the ortho-chloro group.

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for lipophilicity.

A QSRR model for the acidity of substituted benzoic acids might take the form of a Hammett-type equation, where the pKa is correlated with the sum of the substituent constants. For a compound like this compound, the combined electron-withdrawing effects of the substituents would be expected to significantly increase its acidity (lower its pKa) compared to benzoic acid.

Table 3: Relevant Molecular Descriptors for QSRR Studies of Substituted Benzoic Acids

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing/donating ability of substituents. |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

| Steric | van der Waals Volume | Accounts for the steric bulk of the chloro and trifluoromethyl groups. |

| Lipophilicity | logP | Measures the hydrophobicity of the molecule, important for biological interactions. |

By developing robust QSRR models, the reactivity of other, yet to be synthesized, polychlorinated and polyfluorinated benzoic acids could be predicted, thus guiding future synthetic efforts and applications.

Advanced Spectroscopic and Analytical Methodologies for Research on 2,3 Dichloro 5 Trifluoromethyl Benzoic Acid

High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in 2,3-dichloro-5-(trifluoromethyl)benzoic acid. It allows for the confirmation of the substitution pattern on the benzene (B151609) ring, ensuring the correct placement of the two chlorine atoms, the trifluoromethyl group, and the carboxylic acid group.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) NMR experiments are essential for definitive structural assignment. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their spatial proximity on the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbon atom to which they are attached (one-bond C-H coupling). sdsu.edu It would definitively link the ¹H signals for H-4 and H-6 to their corresponding ¹³C signals in the aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the regiochemistry of substituted aromatics by revealing correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu For this molecule, HMBC would show long-range couplings from the aromatic protons to the quaternary (non-protonated) carbons. For instance, the proton at the C-6 position would be expected to show correlations to the carbon of the trifluoromethyl group (C-5), the chlorinated carbon (C-2), and the carboxylic acid carbon, thereby confirming the entire substitution pattern.

| Proton Signal | COSY Correlation | HSQC Correlation (Carbon) | Key HMBC Correlations (Carbons) |

|---|---|---|---|

| H-4 | H-6 | C-4 | C-2, C-3, C-5, C-6, C(O)OH |

| H-6 | H-4 | C-6 | C-2, C-4, C-5, C(F3) |

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local environment and conformation of molecules within a crystal lattice. This method can be used to study polymorphism (the existence of different crystalline forms) and to probe intermolecular interactions, such as hydrogen bonding, in the solid state. It serves as a complementary technique to X-ray crystallography, especially when suitable single crystals for diffraction are difficult to obtain.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, HRMS would confirm the molecular formula C₈H₃Cl₂F₃O₂ by matching the experimentally observed accurate mass with the theoretically calculated mass. This technique is crucial for distinguishing between isomers or compounds with very similar nominal masses. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. researchgate.net Analyzing these fragments provides detailed structural information and insights into the molecule's stability and decomposition pathways. nih.gov For this compound, the fragmentation is expected to be dictated by the substituents on the aromatic ring. nist.gov Key fragmentation events would likely include:

Decarboxylation: The initial loss of the carboxylic acid group (•COOH) or a neutral loss of CO₂ following the loss of a proton. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). docbrown.info

Loss of Halogens: Cleavage of the carbon-chlorine bonds.

Loss of the Trifluoromethyl Group: Ejection of a •CF₃ radical is a characteristic fragmentation pathway for trifluoromethyl-substituted aromatic compounds. fluorine1.ru

| Proposed Fragment Ion | Formula | m/z (Nominal) | Neutral Loss |

|---|---|---|---|

| [M]⁺• (Molecular Ion) | [C₈H₃Cl₂F₃O₂]⁺• | 259 | - |

| [M-OH]⁺ | [C₈H₂Cl₂F₃O]⁺ | 242 | •OH |

| [M-Cl]⁺ | [C₈H₃ClF₃O₂]⁺ | 224 | •Cl |

| [M-COOH]⁺ | [C₇H₂Cl₂F₃]⁺ | 214 | •COOH |

| [M-CF₃]⁺ | [C₇H₃Cl₂O₂]⁺ | 190 | •CF₃ |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would confirm the planarity of the benzene ring and reveal the orientation of the carboxylic acid and trifluoromethyl groups relative to the ring.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies key intermolecular interactions. In carboxylic acids, hydrogen bonding is a dominant interaction, often leading to the formation of centrosymmetric dimers where the carboxyl groups of two molecules are linked. researchgate.net Analysis of crystallographic data for a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, reveals such a dimeric structure formed via O—H···O hydrogen bonds. iucr.orgnih.gov It is highly probable that this compound would exhibit a similar hydrogen-bonded dimer motif in its solid-state structure.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.4688 (3) |

| b (Å) | 10.3801 (5) |

| c (Å) | 12.8339 (6) |

| β (°) | 94.755 (2) |

| Volume (ų) | 990.23 (8) |

| Z | 4 |

| Key Intermolecular Interaction | O—H···O hydrogen bonds forming centrosymmetric dimers |

Crystal Packing and Intermolecular Interactions

In the crystalline form, benzoic acid derivatives typically form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups. This is a highly prevalent and stable motif. In the case of molecules with chloro and trifluoromethyl substituents, such as this compound, additional interactions come into play. The electron-withdrawing nature of the chlorine atoms and the trifluoromethyl group can activate the aromatic C—H moieties, making them potential donors for weak C—H⋯O or C—H⋯F hydrogen bonds.

Research on structurally similar compounds, like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, provides valuable insights. In its crystal structure, the carboxylic acid groups form the expected O—H⋯O hydrogen-bonded dimers. nih.goviucr.org Beyond this primary interaction, the packing is stabilized by a network of weaker contacts. For instance, short contacts between aromatic hydrogens and fluorine atoms of the trifluoromethyl group (C—H⋯F) on neighboring molecules can be observed. iucr.org Furthermore, interactions involving the chlorine atoms, such as C—H⋯Cl or Cl⋯Cl contacts, can contribute to the stability of the crystal lattice. The trifluoromethyl group itself can participate in fluorine⋯fluorine interactions. iucr.org The orientation of the functional groups relative to the benzene ring is also a critical factor. Steric hindrance between adjacent substituents, such as the chloro and carboxyl groups at positions 2 and 3, can cause the carboxyl group to twist out of the plane of the benzene ring, which in turn affects the intermolecular packing arrangement. nih.gov

The interplay of these varied interactions—strong O—H⋯O hydrogen bonds, C—H⋯F/O weak hydrogen bonds, and halogen-related contacts—results in a highly specific and stable three-dimensional supramolecular architecture. iucr.orgresearchgate.net

Polymorphism Studies in Research Contexts

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical area of study in materials and pharmaceutical science. nih.gov Different polymorphs of the same compound can exhibit varied physicochemical properties, including solubility, melting point, and stability. While specific polymorphism studies on this compound are not extensively documented, research on related benzoic acid derivatives highlights the factors that often lead to this phenomenon.

Conformational flexibility is a primary driver of polymorphism. nih.govresearchgate.net For this compound, rotation around the C—COOH single bond could lead to different conformers that might be captured in different crystalline forms under various crystallization conditions (e.g., solvent, temperature). The orientation of the trifluoromethyl group can also contribute to conformational diversity.

The substitution pattern on the benzoic acid ring is known to profoundly influence the likelihood of polymorphism. uky.edu Studies on compounds like 3-methyl-2-(phenylamino)benzoic acids have shown that even small changes in substituents can dramatically alter the number of accessible polymorphic forms. uky.edu The presence of multiple functional groups capable of engaging in various types of intermolecular interactions, as seen in this compound (carboxyl, chloro, trifluoromethyl), increases the complexity of the potential energy landscape of the solid form, making the existence of multiple stable crystal packings (polymorphs) more probable. nih.govrsc.org

Research into the polymorphism of a compound like this would typically involve screening for different crystal forms by varying crystallization parameters. Characterization of any resulting polymorphs would be carried out using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy to identify and differentiate the forms. uky.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the structural characterization of molecules like this compound. It provides detailed information about the functional groups present and serves as a unique "molecular fingerprint."

The spectra are typically interpreted by assigning observed vibrational bands to specific molecular motions. For this compound, the key functional groups give rise to characteristic vibrations:

Carboxylic Acid Group (–COOH):

O–H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 3300–2500 cm⁻¹, characteristic of the hydrogen-bonded O–H stretching in the carboxylic acid dimer. mdpi.com

C=O Stretch: A strong, sharp band appears around 1710–1680 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch of the dimerized acid. mdpi.com

C–O Stretch and O–H Bend: These vibrations are coupled and give rise to bands in the 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹ regions, as well as an out-of-plane O–H bend near 920 cm⁻¹.

Trifluoromethyl Group (–CF₃):

C–F Stretches: The CF₃ group is characterized by strong absorption bands in the IR spectrum. The symmetric and asymmetric stretching vibrations typically appear in the region of 1350–1100 cm⁻¹. nist.gov

Chloro Substituents (–Cl):

C–Cl Stretches: The C–Cl stretching vibrations are expected to produce bands in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹. The exact positions depend on the substitution pattern on the aromatic ring.

Aromatic Ring:

C–H Stretches: Aromatic C–H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretches: Ring stretching vibrations typically result in a series of bands between 1600 and 1450 cm⁻¹.

Both IR and Raman spectroscopy can be used for molecular fingerprinting. While IR spectroscopy is particularly sensitive to polar functional groups like C=O, Raman spectroscopy often provides stronger signals for non-polar or symmetric vibrations, such as the C=C stretches in the aromatic ring. chemicalbook.comchemicalbook.com This complementarity makes the combined use of both techniques a powerful approach for unambiguous identification and structural analysis.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the research and synthesis of this compound for both assessing the purity of the final product and for real-time monitoring of the reaction progress. americanlaboratory.comnih.gov

Purity Assessment: Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for determining the purity of aromatic carboxylic acids. echemi.com A typical setup would involve:

Stationary Phase: A non-polar C18 (octadecylsilyl) column.

Mobile Phase: A polar, aqueous-organic mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier like trifluoroacetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring a sharp peak shape. ekb.egusda.gov

Detection: A UV detector set to a wavelength where the aromatic ring exhibits strong absorbance, likely in the range of 230-280 nm.

By analyzing a sample, the purity can be calculated from the relative area of the main peak corresponding to this compound compared to the areas of any impurity peaks. ekb.eg This method is highly sensitive and can quantify even trace levels of starting materials, by-products, or degradation products.

Reaction Monitoring: HPLC is also an invaluable tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. americanlaboratory.commerckmillipore.com Small aliquots can be withdrawn from the reaction mixture at different time intervals. After quenching and appropriate work-up, these samples are injected into the HPLC system.

Environmental Transformation Pathways and Mechanistic Degradation of 2,3 Dichloro 5 Trifluoromethyl Benzoic Acid

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Environments

Photolytic degradation, involving the absorption of light, represents a primary abiotic pathway for the transformation of aromatic compounds in the environment. This process can occur through direct absorption of photons or via indirect mechanisms involving photosensitizers.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For benzotrifluoride derivatives, a key photochemical reaction is the hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid group (-COOH), a process known as photohydrolysis acs.org. Studies on various substituted benzotrifluorides indicate that the susceptibility of the C-F bonds to photohydrolysis is highly dependent on the nature and position of other substituents on the aromatic ring acs.org.

Electron-donating groups (EDGs) on the phenyl ring have been shown to significantly increase the quantum yields for fluoride production, making the compound more susceptible to photohydrolysis acs.org. Conversely, electron-withdrawing groups (EWGs) tend to stabilize the C-F bonds, making the compound more photostable. In the case of 2,3-dichloro-5-(trifluoromethyl)benzoic acid, the chlorine atoms and the existing carboxylic acid group act as EWGs, which would likely result in a low quantum yield for further phototransformation. However, the absorption of UV radiation could still potentially lead to reductive dechlorination, where a C-Cl bond is cleaved.

Table 1: Fluoride Production Quantum Yields for Select Benzotrifluoride Derivatives This table presents data for compounds structurally related to this compound to illustrate substituent effects.

| Compound | Substituent(s) | Quantum Yield (ΦF) |

|---|---|---|

| 3-Aminobenzotrifluoride | 3-NH2 (EDG) | 2.0 x 10-4 |

| 3-Hydroxybenzotrifluoride | 3-OH (EDG) | 1.8 x 10-4 |

| Cyflumetofen | Complex EWG | 1.6 x 10-9 |

| 3,5-Dinitrobenzotrifluoride | 3,5-NO2 (EWG) | Photostable |

Data sourced from studies on substituted benzotrifluorides acs.org. EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group.

In natural waters, indirect or sensitized photolysis often plays a more significant role than direct photolysis. This process is mediated by naturally occurring photosensitizers, such as dissolved organic matter (DOM), nitrate, and nitrite, which absorb sunlight and produce reactive oxygen species (ROS). Key ROS include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻).

Chemical oxidation with hydroxyl radicals (HO•) and sulfate radicals (SO₄•⁻) is a known treatment method for water contaminated with aromatic compounds nih.gov. The transformation pathway for aromatic compounds typically involves the addition of these radicals to the aromatic ring, leading to the formation of hydroxycyclohexadienylperoxy radicals. These intermediates can then undergo further reactions, including rearrangement to form bicyclic peroxy intermediates that subsequently undergo ring cleavage nih.gov. The reaction of these radicals with this compound would likely initiate its degradation, leading to dechlorination, defluorination, and eventual mineralization.

Biodegradation Mechanisms by Microorganisms

Microbial degradation is a critical pathway for the removal of persistent organic pollutants from the environment. Various microorganisms have evolved enzymatic systems capable of breaking down halogenated aromatic compounds.

The cleavage of carbon-halogen bonds is a key step in the biodegradation of halogenated compounds. This is catalyzed by a diverse group of enzymes known as dehalogenases.

Dechlorination: Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a common pathway under anaerobic conditions. Hydrolytic dehalogenation, which occurs under aerobic conditions, involves the replacement of the halogen with a hydroxyl group from water.